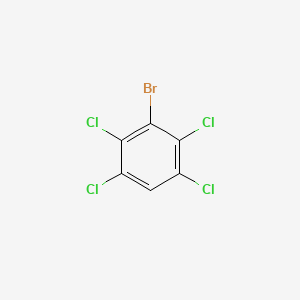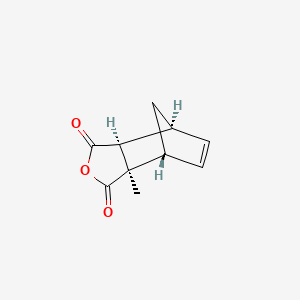![molecular formula C17H25BrN2O2 B12434820 1-Boc-4-[(2-bromophenylamino)methyl]piperidine CAS No. 887581-51-3](/img/structure/B12434820.png)
1-Boc-4-[(2-bromophenylamino)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(2-bromophenylamino)methyl]piperidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperidine and is often used as an intermediate in the synthesis of various pharmaceuticals and research chemicals .
Preparation Methods
The synthesis of 1-Boc-4-[(2-bromophenylamino)methyl]piperidine typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 2-bromoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Boc-4-[(2-bromophenylamino)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-[(2-bromophenylamino)methyl]piperidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-bromophenylamino)methyl]piperidine involves its interaction with specific molecular targets. It can act as a precursor to other active compounds, which then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compounds derived from it .
Comparison with Similar Compounds
1-Boc-4-[(2-bromophenylamino)methyl]piperidine is similar to other piperidine derivatives, such as:
- 1-Boc-4-(phenylamino)piperidine
- 1-Boc-4-(4-bromophenylamino)piperidine
- 1-Boc-4-(2-chlorophenylamino)methylpiperidine
Compared to these compounds, this compound is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
887581-51-3 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
JJDQUPSYCXCBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


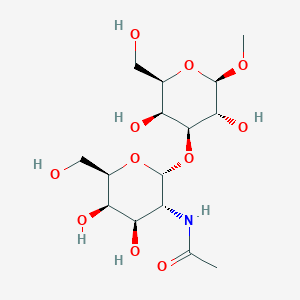
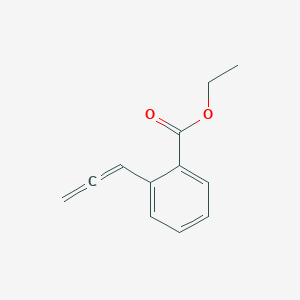
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)

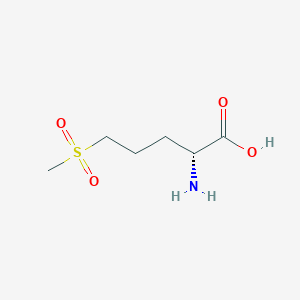


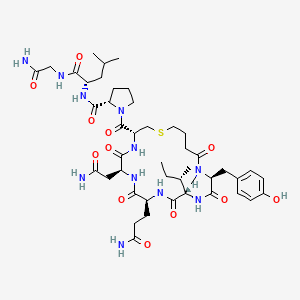
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

